molecular formula C18H13N3O2 B289530 1-(3-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione

1-(3-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione

Cat. No. B289530
M. Wt: 303.3 g/mol
InChI Key: IYWAWMLPAXYKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that the compound exhibits its antibacterial and antifungal activity by disrupting the cell membrane of the microorganisms.
Biochemical and Physiological Effects:
1-(3-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit fluorescence in the presence of metal ions. Additionally, it has been shown to have low toxicity in animal studies, making it a potential candidate for further development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological samples. Additionally, its low toxicity in animal studies makes it a safer alternative to other compounds with similar properties. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 1-(3-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione. One potential direction is the development of new anticancer drugs based on the compound's mechanism of action. Another potential direction is the development of new antibiotics based on the compound's antibacterial and antifungal activity. Additionally, further research could be conducted on the compound's potential as a fluorescent probe for detecting metal ions in biological samples. Finally, research could be conducted on improving the compound's solubility in water to make it easier to work with in lab experiments.

Synthesis Methods

1-(3-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione can be synthesized using various methods. One of the most common methods is the reaction of 3-methylbenzylamine with 1,4-naphthoquinone in the presence of triethylamine and acetic acid. The reaction mixture is heated at reflux temperature for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

1-(3-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, it has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

properties

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

3-[(3-methylphenyl)methyl]benzo[f]benzotriazole-4,9-dione

InChI

InChI=1S/C18H13N3O2/c1-11-5-4-6-12(9-11)10-21-16-15(19-20-21)17(22)13-7-2-3-8-14(13)18(16)23/h2-9H,10H2,1H3

InChI Key

IYWAWMLPAXYKLU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)C4=CC=CC=C4C3=O)N=N2

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)C4=CC=CC=C4C3=O)N=N2

Origin of Product

United States

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